2,6-Difluoro-4-methoxymandelic acid
Description
Background on Mandelic Acid Analogues: Historical Development and Broad Academic Significance in Organic Chemistry
Mandelic acid, an aromatic alpha-hydroxy acid, was first isolated in 1831 from bitter almonds. wikipedia.orglgcstandards.com Its derivatives, known as mandelic acid analogues, have since become a significant class of compounds in organic chemistry. researchgate.net These compounds are widely utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netresearchgate.net The enantiomers of mandelic acid are also crucial as chiral resolving agents in stereochemical studies. lgcstandards.comacs.org
The academic significance of mandelic acid and its derivatives stems from their versatile chemical nature, possessing acidic, alcoholic, and aromatic functionalities within a relatively rigid structure. mdpi.com This unique combination allows for a wide range of chemical modifications, leading to a diverse array of analogues with varied properties and applications. researchgate.netnih.gov For instance, (R)-mandelic acid is a precursor for semisynthetic antibiotics like cephalosporins, while (S)-mandelic acid is used to synthesize anti-inflammatory drugs. researchgate.net The continuous development of new synthetic methodologies, including biocatalytic processes, has further expanded the accessibility and application of optically pure mandelic acid analogues. researchgate.net
Distinctive Structural Attributes and Stereochemical Features of 2,6-Difluoro-4-methoxymandelic Acid
This compound is a mandelic acid analogue characterized by specific substitutions on its phenyl ring. Its structure features two fluorine atoms at the ortho positions (2 and 6) and a methoxy (B1213986) group at the para position (4) relative to the alpha-hydroxy acid moiety.
The key structural and stereochemical attributes are:
Chiral Center: Like all mandelic acid derivatives, it possesses a chiral center at the alpha-carbon, the carbon atom bonded to the hydroxyl and carboxyl groups. This results in the existence of two enantiomers, (R)- and (S)-2,6-Difluoro-4-methoxymandelic acid, which are non-superimposable mirror images of each other. The stereochemistry of mandelic acid and its metabolites has been a subject of investigation. nih.gov
Aromatic Ring Substitution: The phenyl ring is substituted with two fluorine atoms and one methoxy group. The fluorine atoms are highly electronegative, while the methoxy group has a more complex electronic influence.
Alpha-Hydroxy Acid Moiety: This functional group, consisting of a hydroxyl group attached to the carbon atom adjacent to a carboxyl group, is a defining feature of all alpha-hydroxy acids, including this compound. benthamdirect.com
These structural features collectively influence the molecule's chemical reactivity, physical properties, and potential biological activity.
Academic Rationale for Fluorination and Methoxy Substitution in Aromatic α-Hydroxy Acids
The introduction of fluorine and methoxy groups onto aromatic rings is a common strategy in medicinal chemistry and drug design to modulate a molecule's properties. acs.orgnih.gov
Fluorination: The incorporation of fluorine atoms can significantly alter a molecule's physicochemical and pharmacokinetic properties. nih.govacs.org Key effects include:
Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the molecule's stability in biological systems. nih.gov
Lipophilicity: The effect of fluorination on lipophilicity is complex and context-dependent. While fluorinating alkanes can decrease lipophilicity, adding fluorine to an aryl ring often increases it. acs.orglincoln.ac.uk
Binding Affinity: The high electronegativity of fluorine can lead to enhanced binding interactions with biological targets. acs.org
Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of nearby functional groups through inductive effects. nih.gov
Methoxy Substitution: The methoxy group, while also electronegative, can donate electron density to the aromatic ring through resonance. minia.edu.eg This dual nature allows for fine-tuning of electronic properties. nih.gov The presence of a methoxy group can influence:
Ligand-Target Binding: It can participate in hydrogen bonding and other interactions, affecting binding affinity and selectivity. nih.govnih.gov
Physicochemical Properties: Methoxy groups can impact solubility, lipophilicity, and other properties relevant to a molecule's behavior in biological systems. nih.gov
Metabolic Pathways: The methoxy group can be a site for metabolism, influencing the molecule's pharmacokinetic profile.
The combination of two fluorine atoms and a methoxy group in this compound creates a unique electronic environment on the aromatic ring, with the fluorine atoms acting as strong electron-withdrawing groups and the methoxy group having a more nuanced effect. This substitution pattern is expected to significantly impact the molecule's properties compared to unsubstituted mandelic acid.
Current Research Landscape and Emerging Academic Challenges for this compound
While specific research on this compound is not extensively documented in the provided search results, the broader context of fluorinated and methoxy-substituted aromatic compounds suggests several potential areas of academic interest and challenge.
Current Research Landscape:
Research on fluorinated organic compounds is a burgeoning field, driven by their applications in materials science, agrochemicals, and medicine. researchgate.net
The development of new synthetic methods for the selective introduction of fluorine and fluorinated groups into organic molecules is an active area of investigation. researchgate.netnuph.edu.ua
Studies on the electronic effects of fluorinated substituents, such as the difluoro(methoxy)methyl group, are ongoing to better understand and predict their influence on molecular properties. nuph.edu.uaresearchgate.net
Emerging Academic Challenges:
Synthesis: Developing efficient and stereoselective synthetic routes to produce enantiomerically pure (R)- and (S)-2,6-Difluoro-4-methoxymandelic acid remains a key challenge.
Property Prediction: Accurately predicting the impact of the combined 2,6-difluoro and 4-methoxy substitution pattern on the physicochemical and biological properties of the mandelic acid scaffold is a complex task.
Applications: Exploring the potential applications of this specific compound, for example, as a building block for novel bioactive molecules or as a chiral resolving agent, requires further investigation. The design of imaging agents and therapeutic drugs that can cross the blood-brain barrier is a significant challenge where such tailored molecules could play a role. mdpi.com
The study of this compound sits (B43327) at the intersection of several important areas of organic and medicinal chemistry, and further research is needed to fully elucidate its properties and potential.
Properties
Molecular Formula |
C9H8F2O4 |
|---|---|
Molecular Weight |
218.15 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H8F2O4/c1-15-4-2-5(10)7(6(11)3-4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) |
InChI Key |
UEKGYLMVMSREKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(=O)O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Routes to 2,6 Difluoro 4 Methoxymandelic Acid
Strategic Disconnections and Retrosynthetic Analysis for 2,6-Difluoro-4-methoxymandelic Acid
A logical retrosynthetic analysis of this compound (I) involves the disconnection of the C-CN bond of the corresponding cyanohydrin intermediate (II). This simplifies the target molecule to the readily accessible 2,6-difluoro-4-methoxybenzaldehyde (B42782) (III) and a cyanide source. The aldehyde (III) can be further disconnected through a formylation reaction of the precursor 3,5-difluoroanisole (B31663) (IV). This precursor, in turn, can be synthesized from commercially available starting materials such as 3,5-difluoroaniline (B1215098) (V) via a Sandmeyer-type reaction or other functional group interconversions. This retrosynthetic strategy breaks down the complex target into simpler, more manageable synthetic steps, leveraging well-established chemical transformations.
Figure 1: Retrosynthetic Analysis of this compound
Established and Novel Chemical Synthesis Pathways
The chemical synthesis of this compound can be systematically approached by first constructing the substituted benzaldehyde (B42025) and then introducing the α-hydroxy carboxylic acid functionality.
Halogenation and Functionalization Strategies for Fluorinated Aromatic Systems
The key intermediate, 2,6-difluoro-4-methoxybenzaldehyde, is a commercially available compound. However, its synthesis from simpler precursors illustrates important functionalization strategies for fluorinated aromatic systems. A plausible route begins with 3,5-difluoroaniline. This can be converted to 3,5-difluorophenol, which is then methylated to yield 3,5-difluoroanisole.
The crucial step is the regioselective formylation of 3,5-difluoroanisole. The electron-donating methoxy (B1213986) group activates the aromatic ring, while the fluorine atoms are deactivating and ortho-, para-directing. However, the strong directing effect of the methoxy group favors formylation at the position para to it (and ortho to both fluorine atoms). Various formylation methods can be employed, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction. A particularly effective method for the formylation of electron-rich fluoroaromatics is the use of dichloromethyl alkyl ethers with a Lewis acid catalyst, which can provide good yields of the desired aldehyde.
| Starting Material | Reagents | Product | Notes |
| 3,5-Difluoroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. H₂O, Δ | 3,5-Difluorophenol | Diazotization followed by hydrolysis. |
| 3,5-Difluorophenol | CH₃I, K₂CO₃, Acetone | 3,5-Difluoroanisole | Williamson ether synthesis. |
| 3,5-Difluoroanisole | Dichloromethyl methyl ether, TiCl₄ | 2,6-Difluoro-4-methoxybenzaldehyde | Rieche formylation. nih.gov |
Interactive Data Table 1: Synthesis of 2,6-Difluoro-4-methoxybenzaldehyde Precursors
| Starting Material | Reagents | Product | Notes |
|---|---|---|---|
| 3,5-Difluoroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. H₂O, Δ | 3,5-Difluorophenol | Diazotization followed by hydrolysis. |
| 3,5-Difluorophenol | CH₃I, K₂CO₃, Acetone | 3,5-Difluoroanisole | Williamson ether synthesis. |
| 3,5-Difluoroanisole | Dichloromethyl methyl ether, TiCl₄ | 2,6-Difluoro-4-methoxybenzaldehyde | Rieche formylation. nih.gov |
Introduction of the α-Hydroxy Carboxylic Acid Moiety
With 2,6-difluoro-4-methoxybenzaldehyde in hand, the α-hydroxy carboxylic acid moiety can be introduced via the well-established cyanohydrin pathway. The aldehyde reacts with a cyanide source, such as sodium cyanide or trimethylsilyl (B98337) cyanide, to form the corresponding cyanohydrin. Subsequent acid-catalyzed hydrolysis of the nitrile group affords the desired this compound. This two-step process is generally high-yielding.
Scheme 1: Cyanohydrin Route to this compound
Regioselective and Stereoselective Synthesis Approaches
The regioselectivity of the synthesis is primarily controlled during the formylation of 3,5-difluoroanisole, leading to the desired 2,6-difluoro-4-methoxybenzaldehyde. The synthesis of the mandelic acid itself from the aldehyde does not involve further regiochemical considerations.
However, the cyanohydrin formation from the achiral aldehyde results in a racemic mixture of (R)- and (S)-2,6-difluoro-4-methoxymandelic acid. To obtain enantiomerically pure forms, several strategies can be employed:
Chiral Resolution: The racemic acid can be resolved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-α-methylbenzylamine or ephedrine. nih.gov The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization, followed by acidification to recover the enantiopure mandelic acid. nih.govnih.gov
Asymmetric Catalysis: The direct asymmetric addition of a cyanide equivalent to the aldehyde can be achieved using a chiral catalyst. Chiral Lewis acids or organocatalysts can create a chiral environment around the aldehyde, favoring the formation of one enantiomer of the cyanohydrin over the other. nih.gov For example, titanium- or aluminum-based catalysts with chiral ligands like BINOL derivatives have been used for the asymmetric addition of cyanide to aldehydes. acs.org
Biocatalytic and Enzymatic Approaches for this compound Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral compounds.
Enzyme Screening and Optimization for Enantioselective Transformations
Several classes of enzymes are potential candidates for the enantioselective synthesis of this compound.
(R)- or (S)-Oxynitrilases (Hydroxynitrile Lyases): These enzymes catalyze the asymmetric addition of hydrogen cyanide to aldehydes. By selecting an appropriate (R)- or (S)-selective oxynitrilase, it is possible to synthesize the corresponding chiral cyanohydrin with high enantiomeric excess. The subsequent chemical hydrolysis of the cyanohydrin would yield the enantiopure mandelic acid. The substrate tolerance of oxynitrilases would need to be screened to find an enzyme active towards the fluorinated benzaldehyde. globethesis.com
Nitrilases: These enzymes can directly hydrolyze nitriles to carboxylic acids. A key strategy is the dynamic kinetic resolution of the racemic cyanohydrin. In this process, a nitrilase selectively hydrolyzes one enantiomer of the cyanohydrin to the corresponding mandelic acid, while the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. almacgroup.com Screening for a nitrilase with high enantioselectivity and activity towards 2,6-difluoro-4-methoxy-mandelonitrile would be crucial. globethesis.com
Dehydrogenases: An alternative route involves the asymmetric reduction of the corresponding α-keto acid, 2,6-difluoro-4-methoxyphenylglyoxylic acid. A wide range of alcohol dehydrogenases are available that can reduce α-keto acids to α-hydroxy acids with high enantioselectivity, using a cofactor such as NADH or NADPH. almacgroup.com
The optimization of biocatalytic reactions involves several factors:
| Parameter | Description |
| Enzyme Selection | Screening a library of enzymes (e.g., from different microbial sources) for activity and selectivity towards the specific substrate. |
| pH and Temperature | Optimizing the reaction conditions to ensure maximum enzyme activity and stability. |
| Cofactor Regeneration | For dehydrogenase-catalyzed reactions, an efficient system for regenerating the expensive cofactor (e.g., using a secondary enzyme like glucose dehydrogenase) is necessary. |
| Substrate and Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme. This can be addressed by controlling the feed rate of the substrate or by in-situ product removal. |
| Protein Engineering | If a suitable natural enzyme is not found, protein engineering techniques such as directed evolution or site-directed mutagenesis can be used to improve the enzyme's properties. almacgroup.com |
Interactive Data Table 2: Key Parameters for Biocatalytic Process Optimization
| Parameter | Description |
|---|---|
| Enzyme Selection | Screening a library of enzymes (e.g., from different microbial sources) for activity and selectivity towards the specific substrate. |
| pH and Temperature | Optimizing the reaction conditions to ensure maximum enzyme activity and stability. |
| Cofactor Regeneration | For dehydrogenase-catalyzed reactions, an efficient system for regenerating the expensive cofactor (e.g., using a secondary enzyme like glucose dehydrogenase) is necessary. |
| Substrate and Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme. This can be addressed by controlling the feed rate of the substrate or by in-situ product removal. |
| Protein Engineering | If a suitable natural enzyme is not found, protein engineering techniques such as directed evolution or site-directed mutagenesis can be used to improve the enzyme's properties. almacgroup.com |
Recent research has demonstrated the successful application of enzyme cascades for the synthesis of mandelic acid derivatives, which could be adapted for this compound. For instance, a cascade involving an oxynitrilase and a nitrilase in a single pot can convert an aldehyde directly to the chiral mandelic acid. globethesis.com
Process Development for Scalable Biocatalytic Production
The scalable production of enantiomerically pure mandelic acids and their analogs is a significant area of research, driven by their use as chiral building blocks in the pharmaceutical industry. nih.govresearchgate.net While specific large-scale biocatalytic production of this compound is not extensively documented in publicly available literature, the principles and processes developed for other mandelic acid derivatives offer a clear blueprint.
Biocatalysis, utilizing enzymes for chemical transformations, is favored for its high selectivity and operation under mild conditions, which aligns with green chemistry principles. nih.gov For the production of mandelic acids, nitrilases are of particular importance. These enzymes can hydrolyze the corresponding mandelonitrile (B1675950) precursor directly to the mandelic acid. A key strategy employed is dynamic kinetic resolution, which can theoretically convert 100% of the starting material into a single enantiomer of the product. nih.gov
A plausible scalable biocatalytic route to this compound would likely commence with the synthesis of the precursor, 2,6-Difluoro-4-methoxybenzonitrile. One documented method for synthesizing this nitrile involves the reaction of a corresponding amide with thionyl chloride in dimethylformamide (DMF). prepchem.com Following the synthesis of the nitrile, a biocatalytic hydrolysis step using a suitable nitrilase would yield the desired acid. The development of a scalable process would involve several key stages of optimization:
Enzyme Screening and Engineering: Identifying a robust nitrilase with high activity and enantioselectivity towards the sterically hindered 2,6-difluoro-4-methoxymandelonitrile is the primary step. Modern protein engineering techniques can be employed to enhance enzyme stability, activity, and selectivity for this specific substrate. nih.gov
Reaction Condition Optimization: Key parameters such as pH, temperature, substrate loading, and the use of co-solvents would need to be meticulously optimized to maximize yield and enantiomeric excess.
Immobilization and Bioreactor Design: For continuous and large-scale production, immobilization of the selected nitrilase onto a solid support is a common strategy. researchgate.net This enhances enzyme stability and allows for easier separation from the reaction mixture and reuse. The process would then be integrated into a suitable bioreactor, such as a packed-bed or stirred-tank reactor, for continuous production. ecust.edu.cn
The table below outlines a hypothetical scalable biocatalytic process for (R)-2,6-Difluoro-4-methoxymandelic acid, based on established methods for other mandelic acids. ecust.edu.cn
| Step | Process | Key Considerations |
| 1 | Precursor Synthesis | Synthesis of 2,6-Difluoro-4-methoxybenzonitrile. |
| 2 | Enzyme Selection | Screening for a nitrilase with high activity and enantioselectivity for the fluorinated substrate. |
| 3 | Biocatalytic Hydrolysis | Enzymatic conversion of the nitrile to the corresponding mandelic acid. |
| 4 | Downstream Processing | Extraction and purification of the final product. |
Sustainable and Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the development of synthetic routes for complex molecules like this compound. dovepress.com The focus is on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
The adoption of biocatalysis, as discussed in the previous section, is a cornerstone of a greener synthetic approach. Enzymes operate in aqueous media under mild conditions, reducing the need for harsh organic solvents and high temperatures. nih.gov Furthermore, the high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and less waste.
Beyond biocatalysis, other green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This applies to both biocatalysts and chemocatalysts.
The traditional Balz–Schiemann reaction for introducing fluorine into aromatic rings, for example, often involves hazardous diazonium salts and high temperatures, which is not ideal from a green chemistry perspective. dovepress.com Modern methods for the synthesis of fluorinated aromatic compounds are continuously being developed to be more environmentally benign. rsc.org
Challenges and Future Prospects in Synthetic Route Design for this compound
The synthesis of polyfluorinated aromatic compounds like this compound is not without its challenges. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aromatic ring and the functional groups attached to it. researchgate.net
Key Challenges:
Substrate Specificity of Enzymes: While biocatalysis is a promising route, the substrate scope of many wild-type enzymes may not readily accommodate the bulky and electron-deficient 2,6-difluoro-4-methoxyphenyl group. nih.govnih.gov Significant protein engineering efforts may be required to develop a suitable biocatalyst.
Chemical Synthesis Hurdles: The deactivation of the aromatic ring by the two fluorine atoms can make electrophilic substitution reactions, often used in the synthesis of mandelic acid precursors, more difficult. This may necessitate the use of harsher reaction conditions, which can be undesirable from a process safety and green chemistry standpoint.
Control of Stereochemistry: For applications where a single enantiomer is required, achieving high enantioselectivity in the chemical synthesis of α-hydroxy acids can be challenging and often requires the use of expensive chiral auxiliaries or catalysts.
Future Prospects:
The future of synthesizing this compound and other complex fluorinated molecules lies in the integration of innovative chemical and biological methods. beilstein-journals.org
Development of Novel Biocatalysts: Continued exploration of microbial diversity and advances in enzyme engineering will likely yield novel biocatalysts with enhanced capabilities for transforming challenging fluorinated substrates.
Chemo-enzymatic Cascade Reactions: Designing one-pot, multi-step reactions where chemical and enzymatic steps are performed sequentially can significantly improve process efficiency and reduce waste. nih.gov
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for both chemical and biocatalytic processes.
Mechanistic Investigations of Reactions Involving 2,6 Difluoro 4 Methoxymandelic Acid
Elucidation of Reaction Mechanisms in the Synthesis of 2,6-Difluoro-4-methoxymandelic Acid
The synthesis of this compound can be envisioned through a multi-step pathway, likely commencing with a suitably substituted benzene (B151609) derivative. A plausible synthetic route starts from 1,3-difluoro-5-methoxybenzene, proceeding through formylation to yield 2,6-difluoro-4-methoxybenzaldehyde (B42782), which then undergoes further transformation to the final mandelic acid product.
Step 1: Formylation of 1,3-difluoro-5-methoxybenzene
The introduction of a formyl group (-CHO) onto the aromatic ring is a critical step. One common method for formylation is the Vilsmeier-Haack reaction. The mechanism involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphoryl chloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.
The aromatic ring of 1,3-difluoro-5-methoxybenzene, activated by the electron-donating methoxy (B1213986) group, then acts as a nucleophile, attacking the Vilsmeier reagent. The strong directing effect of the methoxy group, coupled with the deactivating and ortho, para-directing nature of the fluorine atoms, would favor electrophilic attack at the position para to the methoxy group and meta to the two fluorine atoms. This regioselectivity is governed by the need to stabilize the intermediate arenium ion (sigma complex). The subsequent hydrolysis of the resulting iminium salt yields 2,6-difluoro-4-methoxybenzaldehyde.
Step 2: Conversion of 2,6-difluoro-4-methoxybenzaldehyde to this compound
Two primary pathways are commonly employed for the conversion of a benzaldehyde (B42025) to a mandelic acid: the cyanohydrin pathway and the direct oxidation of a glyoxylate (B1226380) adduct.
Grignard-type Addition followed by Oxidation: An alternative approach involves the reaction of the aldehyde with a protected carboxylate synthon, such as the one derived from a Grignard reagent and carbon dioxide. youtube.commasterorganicchemistry.com A more direct method could involve a reaction analogous to the synthesis of DL-4-hydroxy-3-methoxymandelic acid, where an alkaline solution of the corresponding phenol (B47542) (in this case, 3,5-difluorophenol, which would then be methylated) is reacted with glyoxylic acid. rsc.org However, starting from the aldehyde, a more plausible route would be a nucleophilic addition of a protected hydroxymethylene anion equivalent, followed by oxidation.
Mechanistic Insights into the Reactivity of this compound as a Chemical Reagent
This compound possesses several reactive sites: the carboxylic acid group, the α-hydroxy group, and the aromatic ring. Its reactivity as a reagent is dictated by the interplay of these functional groups.
The primary reactions of the mandelic acid moiety involve the carboxylic acid and the α-hydroxy group. Esterification of the carboxylic acid can proceed via standard acid-catalyzed (Fischer esterification) or base-mediated (using an acyl halide or anhydride) mechanisms. The α-hydroxy group can be acylated, alkylated, or oxidized.
Oxidation of the α-hydroxy group to the corresponding α-keto acid, 2,6-difluoro-4-methoxyphenylglyoxylic acid, can be achieved using various oxidizing agents. A kinetic study on the oxidation of substituted mandelic acids by ethylenediammonium dichromate revealed a first-order dependence on both the oxidant and the mandelic acid. researchgate.net The proposed mechanism involves the formation of a chromate (B82759) ester intermediate, followed by a rate-determining C-H bond cleavage at the α-position, a step supported by a significant primary kinetic isotope effect. researchgate.net
The aromatic ring, being substituted with two deactivating fluorine atoms and one activating methoxy group, can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled. The directing effects of the substituents would guide incoming electrophiles primarily to the positions ortho to the methoxy group (and meta to the fluorine atoms), though the steric hindrance from the adjacent fluorine and the mandelic acid side chain would be significant.
Kinetic and Thermodynamic Studies of Transformations Pertinent to this compound
The concept of kinetic versus thermodynamic control is particularly relevant in reactions with multiple possible products, such as electrophilic aromatic substitution or additions to conjugated systems. wikipedia.orgdalalinstitute.comlibretexts.org For instance, in the formylation of 1,3-difluoro-5-methoxybenzene, the kinetically favored product (formed faster, lower activation energy) may not be the most thermodynamically stable product. wikipedia.org However, due to the strong directing effect of the methoxy group, it is likely that the para product is both the kinetic and thermodynamic product.
In the cyanohydrin formation step, the reaction is reversible. openstax.org The position of the equilibrium is influenced by the steric and electronic nature of the aldehyde. The presence of two ortho-fluorine atoms in 2,6-difluoro-4-methoxybenzaldehyde would introduce significant steric hindrance around the carbonyl group, potentially shifting the equilibrium towards the starting materials compared to a less substituted benzaldehyde. quora.comlibretexts.orglibretexts.org
A hypothetical kinetic vs. thermodynamic product distribution in a reaction involving this compound is presented in the table below. This is a generalized representation and actual values would require experimental determination.
| Reaction Condition | Product Favored | Rationale |
| Low Temperature, Short Reaction Time | Kinetic Product | The reaction pathway with the lower activation energy is favored. The product that forms faster predominates. libretexts.org |
| High Temperature, Long Reaction Time | Thermodynamic Product | Sufficient energy is available to overcome the activation barriers of both forward and reverse reactions, leading to an equilibrium that favors the most stable product. wikipedia.org |
Influence of Fluorine and Methoxy Substituents on Reaction Stereoselectivity and Regioselectivity
The fluorine and methoxy substituents on the aromatic ring exert a profound influence on the stereoselectivity and regioselectivity of reactions involving this compound.
Regioselectivity:
As discussed in the synthesis section, the regioselectivity of electrophilic aromatic substitution on the precursor, 1,3-difluoro-5-methoxybenzene, is primarily dictated by the powerful electron-donating and ortho, para-directing methoxy group. libretexts.org The fluorine atoms, being deactivating but also ortho, para-directing, would have a lesser influence on the position of substitution compared to the methoxy group. Computational models have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. chemrxiv.orgrsc.org
The table below summarizes the directing effects of the substituents on an incoming electrophile (E⁺).
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OCH₃ | C4 | Activating | ortho, para |
| -F | C2 | Deactivating | ortho, para |
| -F | C6 | Deactivating | ortho, para |
Stereoselectivity:
The key chiral center in this compound is the α-carbon. The formation of this stereocenter during the synthesis, for instance, via the cyanohydrin route, typically results in a racemic mixture unless a chiral catalyst or auxiliary is employed. chemtube3d.com The attack of the nucleophile (e.g., cyanide) on the planar carbonyl group of 2,6-difluoro-4-methoxybenzaldehyde can occur from either face with equal probability, leading to both (R)- and (S)-enantiomers. chemtube3d.com
However, the presence of the ortho-fluorine atoms could potentially influence the stereochemical outcome in certain reactions. For example, in a stereoselective reduction of the corresponding α-keto acid, the fluorine atoms might sterically hinder one face of the molecule, leading to a diastereomeric excess of one enantiomer of the mandelic acid. The development of enzymatic reactions for the synthesis of mandelic acid derivatives has shown great promise in achieving high enantioselectivity. nih.gov For instance, (R)-specific oxynitrilases can be used to produce (R)-mandelonitrile, which can then be hydrolyzed to (R)-mandelic acid. nih.gov
The electronic effects of the fluorine atoms can also play a role. The strong electron-withdrawing nature of fluorine can influence the stability of transition states in stereoselective reactions, potentially altering the energy difference between diastereomeric transition states and thus affecting the stereochemical outcome.
Stereochemical Resolution and Asymmetric Synthesis Leveraging 2,6 Difluoro 4 Methoxymandelic Acid
Chiral Resolution Methodologies for Enantiomeric Separation of 2,6-Difluoro-4-methoxymandelic Acid Racemates
Resolution of a racemate—a mixture containing equal amounts of left- and right-handed enantiomers—is a critical process in stereochemistry. For acidic compounds like this compound, several powerful techniques have been developed.
A classic and effective method for resolving racemic acids is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic acid with an enantiomerically pure chiral base. The resulting products are not enantiomers but diastereomers—specifically, (R)-acid•(R)-base and (S)-acid•(R)-base.
These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt bond. libretexts.org
Commonly used chiral bases for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.org A patented process describes the resolution of mandelic acid derivatives through salt formation with chiral cyclic amides, which can be applicable to this compound. google.com The efficiency of the resolution depends on the choice of the chiral resolving agent and the crystallization solvent, which influences the formation and solubility of the supramolecular structures of the diastereomeric salts. mdpi.com
Table 1: Illustrative Example of Diastereomeric Salt Resolution
| Step | Process | Description |
|---|---|---|
| 1 | Salt Formation | A racemic mixture of (R/S)-2,6-difluoro-4-methoxymandelic acid is treated with an enantiopure chiral base, for example, (R)-1-phenylethylamine. |
| 2 | Diastereomer Mixture | This reaction yields a mixture of two diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base]. |
| 3 | Separation | Due to differing solubilities, one diastereomer (e.g., [(R)-acid•(R)-base]) crystallizes preferentially from a chosen solvent. |
| 4 | Isolation | The crystallized salt is isolated by filtration. |
| 5 | Liberation | The pure (R)-2,6-difluoro-4-methoxymandelic acid enantiomer is recovered by treating the isolated salt with a strong acid like HCl. |
Chromatographic methods offer a rapid and highly efficient means of separating enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone of modern enantioseparation.
For mandelic acid and its derivatives, polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series), have proven effective. nih.govnih.gov The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector of the CSP. chiraltech.com
Method parameters such as the mobile phase composition (typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol), the presence of an acidic additive (like trifluoroacetic acid, TFA), flow rate, and column temperature are optimized to achieve baseline separation. nih.govnih.gov Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative, often providing faster and more efficient separations than HPLC for mandelic acid derivatives. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection sensitivity and specificity of MS. sigmaaldrich.commdpi.com This technique is invaluable for analyzing enantiomers in complex matrices and for identifying metabolites of chiral compounds. nih.gov
Table 2: Typical Chiral HPLC Conditions for Mandelic Acid Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Chiral Stationary Phase | Chiralpak® IC (cellulose derivative) nih.gov | Provides the chiral environment for separation. |
| Mobile Phase | n-Hexane / Isopropanol nih.gov | The ratio is adjusted to optimize retention and resolution. |
| Additive | 0.1% Trifluoroacetic acid (TFA) nih.gov | Suppresses ionization of the acidic analyte to improve peak shape. |
| Flow Rate | 0.4–1.2 mL/min nih.gov | Controls the speed of the analysis and can affect resolution. |
| Temperature | 15–35 °C nih.gov | Affects interaction kinetics and thus separation efficiency. |
| Detection | UV at ~230 nm nih.gov | Monitors the elution of the aromatic mandelic acid derivatives. |
Enzymatic resolution leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers. In a process known as kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.
For a racemic carboxylic acid like this compound, the strategy would involve an enantioselective esterification reaction catalyzed by a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). The enzyme would convert one enantiomer (e.g., the R-enantiomer) into its corresponding ester, while the S-enantiomer remains as the unreacted acid. The resulting mixture of an ester and an acid can then be easily separated by standard chemical methods. The use of lipases for the enantioselective resolution of related aromatic alcohols and acids is a well-established and powerful technique in the synthesis of enantiopure pharmaceutical intermediates. nih.govresearchgate.net
Application of this compound as a Chiral Auxiliary in Asymmetric Transformations
Once obtained in enantiomerically pure form, this compound can serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction to proceed with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Mandelic acid itself was introduced as a chiral auxiliary by B.M. Trost in 1980. slideshare.net By analogy, an enantiopure this compound could be used to control stereochemistry in a variety of reactions. For instance, it could be used to form chiral esters that influence the facial selectivity of reactions such as ene reactions or Diels-Alder cycloadditions. wikipedia.org Furthermore, it could be incorporated into more complex auxiliary systems, similar to the popular oxazolidinones developed by David A. Evans, to control alkylation and aldol (B89426) reactions, which are fundamental for building contiguous stereocenters. wikipedia.orgresearchgate.net
Utilization as a Chiral Ligand in Enantioselective Catalysis
Optically active mandelic acid derivatives are valuable as chiral ligands in the field of enantioselective metal catalysis. nih.gov A chiral ligand coordinates to a metal center, creating a chiral catalytic environment that can induce high enantioselectivity in a reaction converting a prochiral substrate to a chiral product.
The structure of this compound, with its α-hydroxy-carboxylic acid motif, is well-suited for this role. The hydroxyl and carboxylate groups can act as a bidentate ligand, binding to a metal ion to form a stable chelate ring. The stereocenter at the α-carbon positions the phenyl ring in a specific orientation, creating a defined chiral pocket around the active site of the catalyst. Such ligands could be employed in a range of metal-catalyzed transformations, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.
Stereochemical Aspects of Derivatization and Functionalization of this compound
The derivatization of enantiopure this compound involves chemical transformations of its primary functional groups: the carboxylic acid and the α-hydroxyl group. The stereochemistry of the starting material plays a critical role in these reactions.
Reactions at the carboxylic acid group, such as esterification or amide bond formation, typically proceed without affecting the existing stereocenter. However, when the α-hydroxyl group is involved, particularly in reactions that could lead to its substitution, the possibility of inversion or retention of configuration must be considered. For example, a nucleophilic substitution at the α-carbon could proceed via an SN2 mechanism, resulting in an inversion of the stereocenter.
Furthermore, the existing stereocenter can direct the stereochemical outcome of reactions at other parts of the molecule. If a derivatized form of this compound undergoes a reaction that creates a new stereocenter, the original center can exert diastereoselective control, favoring the formation of one diastereomer over the other. This principle is fundamental to substrate-controlled asymmetric synthesis.
Computational and Theoretical Studies on 2,6 Difluoro 4 Methoxymandelic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2,6-difluoro-4-methoxymandelic acid, methods like Density Functional Theory (DFT) with functionals such as B3LYP or B3PW91 and a suitable basis set (e.g., 6-311G(d,p)) would be employed to optimize the molecular geometry and calculate key electronic parameters.
These calculations would yield crucial information about the molecule's electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.
Furthermore, a Natural Bond Orbital (NBO) analysis would reveal details about intramolecular charge transfer and the nature of the chemical bonds within the molecule. The distribution of electron density and the resulting molecular electrostatic potential (MEP) map would identify the electron-rich and electron-deficient regions, providing insights into potential sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT)
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | - | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | - | Measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | - | Distribution of charge among the atoms, highlighting electrostatic interactions. |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and behavior of molecules in different environments over time. For this compound, MD simulations could be performed in various solvents to understand how the solvent molecules interact with the solute and influence its conformation.
These simulations would track the trajectory of each atom in the system, providing a dynamic picture of the molecule's movement. By analyzing these trajectories, the most stable conformations of the molecule can be identified, and the energetic barriers between different conformations can be calculated. This is particularly important for understanding the molecule's flexibility and how it might bind to a receptor or enzyme.
The analysis of radial distribution functions from MD simulations would reveal the structure of the solvent around the molecule and identify specific interactions, such as hydrogen bonds.
Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Transition States
DFT is not only used for understanding static molecular properties but is also a key tool for investigating chemical reactions. For this compound, DFT could be used to model potential reaction pathways, such as its synthesis or degradation.
By calculating the energies of reactants, products, and, crucially, the transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction rates and the elucidation of reaction mechanisms at the atomic level. For instance, the oxidation of the mandelic acid moiety could be modeled to understand the step-by-step process and the intermediates involved.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity and Selectivity
QSAR and QSPR models are statistical models that correlate the structural or property descriptors of a set of molecules with their biological activity or a specific property, respectively. While specific QSAR/QSPR studies on this compound are not readily found, one could be developed as part of a larger study on mandelic acid derivatives.
To build such a model, a series of related compounds would be synthesized, and their biological activity or a property of interest would be measured. Concurrently, a wide range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated for each compound. Statistical methods would then be used to find a mathematical relationship between the descriptors and the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives.
Computational Approaches to Chiral Recognition and Enantioselective Interactions
As this compound is a chiral molecule, understanding its enantioselective interactions is crucial, particularly for applications in asymmetric synthesis or pharmacology. Computational methods can provide significant insights into the mechanisms of chiral recognition.
Systematic studies using model compounds, including various substituted mandelic acids, have been performed to establish rules for chiral separation. The chiral selectivity is often dependent on factors like the hydrogen donor ability of the compound and inclusion phenomena.
Molecular docking simulations could be employed to study the interaction of the R- and S-enantiomers of this compound with a chiral selector or a biological target. By comparing the binding energies and the specific interactions (e.g., hydrogen bonds, van der Waals forces) of the two enantiomers, the basis for enantioselectivity can be understood. These simulations can help in the design of more effective chiral separation methods or in understanding the differential biological activity of the enantiomers.
Advanced Analytical Techniques for the Characterization and Research of 2,6 Difluoro 4 Methoxymandelic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Complex Structure Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of 2,6-difluoro-4-methoxymandelic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 2,6-difluorophenol, the protons on the aromatic ring show distinct chemical shifts due to the influence of the fluorine and hydroxyl groups. chemicalbook.com For this compound, the spectrum would be more complex, showing signals for the methoxy (B1213986) group protons, the aromatic protons, and the proton on the chiral carbon. The coupling between the fluorine atoms and adjacent protons (³JHF) and carbons (²JCF, ³JCF) provides valuable connectivity information.
Furthermore, NMR is instrumental in mechanistic studies involving this compound. By monitoring the changes in the NMR spectrum over the course of a reaction, intermediates can be identified, and the reaction pathway can be elucidated. The use of chiral resolving agents in NMR, a technique known as Matrix-Assisted Diffusion-Ordered Spectroscopy (MAD), can be used to differentiate between the enantiomers of chiral compounds like mandelic acid by forming diastereomeric complexes that exhibit distinct chemical shifts and diffusion coefficients. mpg.de
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.0 | 100 - 110 |
| CH(OH) | ~5.0 | ~70 |
| OCH₃ | ~3.8 | ~56 |
| COOH | >10 | ~175 |
| C-F | - | 155 - 165 (d, ¹JCF) |
| C-OCH₃ | - | 150 - 160 |
| C-CH(OH) | - | 115 - 125 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Mass Spectrometry Approaches for Reaction Monitoring, Isotopic Labeling, and Metabolite Identification (Pre-clinical, non-human)
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for monitoring reaction progress and identifying byproducts.
In a typical reaction, such as an esterification or amidation of the carboxylic acid group, MS can be used to track the disappearance of the starting material and the appearance of the product by monitoring their respective molecular ion peaks. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound and any reaction intermediates or products.
Isotopic labeling, combined with mass spectrometry, is a powerful tool for mechanistic studies and metabolite identification. nih.govnih.gov For example, by using a labeled starting material, such as ¹⁸O-labeled water during hydrolysis, the position of the label in the product can be determined by MS, providing insight into the reaction mechanism. In pre-clinical, non-human studies, if this compound were part of a larger drug molecule, its metabolites could be identified by administering a ¹³C or ¹⁴C labeled version of the compound and analyzing biological samples by LC-MS. nih.gov The characteristic isotopic pattern would allow for the easy identification of all drug-related metabolites.
Derivatization is often employed to improve the chromatographic and mass spectrometric properties of carboxylic acids. nih.gov For instance, derivatizing the carboxylic acid group of this compound with a reagent like p-dimethylaminophenacyl (DmPA) bromide can enhance its ionization efficiency in electrospray ionization (ESI) mass spectrometry by several orders of magnitude. nih.gov
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For this compound, a single crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is also the most reliable method for determining the absolute configuration of a chiral center. For a chiral molecule like this compound, resolving the enantiomers and obtaining a suitable crystal of one enantiomer would allow for the unambiguous assignment of its (R) or (S) configuration.
The crystal structure of a related compound, 4-methoxybenzaldehyde, reveals a zigzag chain arrangement held together by weak C-H---O hydrogen bonds. uc.pt Similar intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxyl groups, would be expected to play a significant role in the crystal packing of this compound.
Advanced Chromatographic Methods (e.g., Chiral LC, GC-MS) for Purity Assessment and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. nih.gov High-performance liquid chromatography (HPLC) with a suitable reversed-phase column is a common method for determining the chemical purity of the compound.
For the analysis of enantiomeric purity, chiral chromatography is the method of choice. mdpi.comnih.govmdpi.com Chiral stationary phases (CSPs) are used to separate the enantiomers of this compound. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for separating a wide range of chiral compounds, including mandelic acid derivatives. nih.govnih.gov The separation is based on the differential interactions between the enantiomers and the chiral selector, leading to different retention times. mdpi.com
Gas chromatography (GC) can also be used for the analysis of this compound, although derivatization is typically required to increase its volatility. mdpi.com The carboxylic acid and hydroxyl groups are often converted to their corresponding esters and ethers, for example, by reaction with a silylating agent to form trimethylsilyl (B98337) (TMS) derivatives. nist.gov When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. Chiral GC columns, often containing cyclodextrin-based selectors, can be used for the enantiomeric separation of the derivatized compound. mdpi.com
Table 2: Chromatographic Methods for the Analysis of Mandelic Acid Derivatives
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| Chiral HPLC | CHIRALPAK® IC (cellulose based) | n-hexane/isopropanol with 0.1% TFA | UV (230 nm) | Enantiomeric separation of mandelic acid and its derivatives. nih.govnih.gov |
| Chiral GC | Cyclodextrin-based | Helium | FID or MS | Enantiomeric separation of derivatized mandelic acid derivatives. mdpi.commdpi.com |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound and the nature of intermolecular interactions. nih.govresearchgate.net
The FT-IR spectrum of a similar compound, mandelic acid, shows a characteristic broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. researchgate.net The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700-1750 cm⁻¹. The O-H stretching of the alpha-hydroxyl group would be observed as a sharper band around 3400 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. nih.govnih.govepa.gov The positions and shapes of the O-H and C=O stretching bands can provide insights into the extent of hydrogen bonding in the solid state or in solution. For instance, the absence of splitting in the C=O stretching mode in the IR spectrum of mandelic acid suggests the absence of intermolecular dimerization. nih.gov
Table 3: Key Vibrational Frequencies for Mandelic Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700 - 1750 |
| Hydroxyl O-H | Stretching | ~3400 (sharper) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-F | Stretching | 1000 - 1400 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for characterizing the stereochemistry of chiral molecules like this compound. nih.gov These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. nih.gov
The CD spectrum of a chiral molecule is unique to its absolute configuration and conformation. For mandelic acid and its derivatives, the electronic transitions associated with the aromatic chromophore and the carboxylic acid group give rise to characteristic CD bands. nih.gov For example, the CD spectrum of mandelic acid shows electronic bands at 220 nm and 190 nm, which are assigned to n → π* and π → π* transitions, respectively. nih.gov The sign and magnitude of these Cotton effects can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with that of a known standard or with theoretical predictions from quantum chemical calculations. nih.gov
CD spectroscopy is also a highly sensitive method for determining the enantiomeric purity of a sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess, allowing for the quantification of the enantiomeric composition. nih.gov
Applications of 2,6 Difluoro 4 Methoxymandelic Acid in Chemical Transformations
2,6-Difluoro-4-methoxymandelic Acid as a Versatile Building Block in Complex Molecule Synthesis
The inherent functionalities of this compound, namely the carboxylic acid, the α-hydroxy group, and the electronically modified aromatic ring, make it a valuable chiral building block. The presence of fluorine atoms can enhance the metabolic stability and binding affinity of a molecule, properties that are highly sought after in the design of bioactive compounds.
A plausible synthetic route to this compound would likely start from the corresponding benzaldehyde (B42025), 2,6-difluoro-4-methoxybenzaldehyde (B42782). This precursor can be converted to the mandelonitrile (B1675950), followed by hydrolysis to yield the desired mandelic acid. sigmaaldrich.com
Table 1: Potential Precursors for the Synthesis of this compound
| Precursor Compound | CAS Number | Role in Synthesis |
| 2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | Starting material for the formation of the mandelonitrile intermediate. sigmaaldrich.com |
| 2,6-Difluoro-4-methoxyaniline | 151414-47-0 | Potential alternative precursor for the aromatic ring system. sigmaaldrich.com |
Role in the Synthesis of Fluorinated Organic Compounds with Academic Interest
The introduction of fluorine into organic molecules is a well-established strategy for modulating their chemical and physical properties. This compound serves as a direct source for a difluorinated aromatic scaffold in synthetic endeavors. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid and benzylic proton.
Research in the field of fluorinated amino acids, for instance, highlights the importance of such building blocks in creating novel peptides with altered secondary structures and enhanced stability. nih.gov By analogy, this compound could be a precursor to novel fluorinated amino acids or other complex aromatic compounds with unique spectroscopic and biological profiles. The specific substitution pattern may also be of interest in the study of fluorine-aromatic interactions and their effect on molecular recognition.
Utility in the Preparation of Other Mandelic Acid Derivatives and Analogues
This compound is a platform for the synthesis of a variety of other mandelic acid derivatives. The existing functional groups can be chemically manipulated to generate a library of related compounds for further investigation.
Table 2: Potential Derivatizations of this compound
| Functional Group | Reaction Type | Potential Product |
| Carboxylic Acid | Esterification | Alkyl or Aryl 2,6-difluoro-4-methoxymandelate |
| Carboxylic Acid | Amidation | 2,6-Difluoro-4-methoxymandelamide |
| α-Hydroxy Group | Etherification | O-Alkyl or O-Silyl-2,6-difluoro-4-methoxymandelic acid |
| α-Hydroxy Group | Oxidation | 2,6-Difluoro-4-methoxyphenylglyoxylic acid |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Derivatives with substitution at the methoxy (B1213986) position (under specific conditions) |
The synthesis of esters and amides of mandelic acid has been explored for various applications, including as preservatives. nih.gov The unique substitution pattern of this compound could lead to derivatives with enhanced or novel activities.
Exploration of Novel Reactions and Derivatizations for Academic Purposes
The academic exploration of this compound can lead to the discovery of novel chemical transformations and molecular architectures. The interplay of the fluorine and methoxy substituents on the aromatic ring can lead to interesting and potentially unexpected reactivity. For example, the fluorine atoms may direct metallation reactions to specific positions on the ring, opening up avenues for further functionalization.
Furthermore, the chiral nature of this acid makes it a valuable tool in asymmetric synthesis. It can be used as a chiral resolving agent or as a chiral auxiliary to control the stereochemistry of reactions on other molecules. The study of its coordination chemistry with various metals could also lead to the development of new chiral catalysts or materials with interesting properties. tandfonline.comresearchgate.net The investigation into the synthesis of related compounds like 4-hydroxy-3-methoxymandelic acid highlights the ongoing academic interest in this class of molecules. nist.govnih.gov
Pre Clinical Biological Activity and Mechanistic Insights of 2,6 Difluoro 4 Methoxymandelic Acid Analogues Strictly Excluding Human Clinical Trial Data, Dosage, Administration, Safety, and Adverse Effects
In Vitro Investigations of Enzyme Interactions and Modulation
Vanillylmandelic acid (VMA) is a terminal metabolite of the catecholamines, epinephrine (B1671497) and norepinephrine (B1679862). Its formation and degradation are mediated by specific enzymes, as identified in various in vitro and preclinical models.
In humans, VMA is synthesized through the action of several enzymes. One key step involves the conversion of 3-methoxy-4-hydroxyphenylglycolaldehyde (B101626) to VMA, a reaction catalyzed by aldehyde dehydrogenase . hmdb.ca Another significant pathway involves the enzyme catechol-O-methyltransferase (COMT) , which can convert 3,4-dihydroxymandelic acid to VMA. hmdb.ca The breakdown of epinephrine and norepinephrine into VMA is facilitated by the enzymes monoamine oxidase (MAO) and COMT . healthmatters.io
Studies in Pseudomonas convexa have identified a unique pathway for mandelic acid degradation that proceeds through 4-hydroxymandelic acid. This involves the enzyme L-mandelate-4-hydroxylase , which requires tetrahydropteridine, NADPH, and Fe2+ for its activity, and L-4-hydroxymandelate oxidase , a particulate enzyme requiring FAD and Mn2+. nih.gov While not directly about VMA, this highlights the enzymatic processes that can modify mandelic acid structures.
Furthermore, studies on mandelate (B1228975) racemase, an enzyme that interconverts mandelic acid enantiomers, have shown that fluorinated analogues can act as inhibitors. For instance, (R)- and (S)-alpha-fluorobenzylphosphonate and alpha,alpha-difluorobenzylphosphonate bind to mandelate racemase, although with lower affinity at neutral pH compared to non-fluorinated analogues. nih.gov This suggests that fluorinated mandelic acid derivatives have the potential to modulate enzyme activity.
Table 1: Enzymes Interacting with Vanillylmandelic Acid (VMA) and Related Analogues
| Enzyme | Role in Relation to VMA or Analogue | Organism/System Studied | Key Findings |
|---|---|---|---|
| Aldehyde Dehydrogenase | Catalyzes the synthesis of VMA from 3-methoxy-4-hydroxyphenylglycolaldehyde. hmdb.ca | Human | Key enzyme in the formation of VMA. hmdb.ca |
| Catechol-O-methyltransferase (COMT) | Catalyzes the conversion of 3,4-dihydroxymandelic acid to VMA. hmdb.ca Also involved in the breakdown of catecholamines to VMA. healthmatters.io | Human | Crucial for catecholamine metabolism leading to VMA. hmdb.cahealthmatters.io |
| Monoamine Oxidase (MAO) | Involved in the metabolic cascade that breaks down epinephrine and norepinephrine to VMA. healthmatters.io | Human | Works in concert with COMT in catecholamine metabolism. healthmatters.io |
| L-mandelate-4-hydroxylase | Hydroxylates mandelic acid in a degradation pathway. nih.gov | Pseudomonas convexa | Demonstrates enzymatic modification of the mandelic acid core. nih.gov |
| L-4-hydroxymandelate oxidase | Oxidizes 4-hydroxymandelic acid in a degradation pathway. nih.gov | Pseudomonas convexa | Part of a bacterial pathway for mandelic acid utilization. nih.gov |
Molecular Recognition and Binding Studies with Biological Targets (e.g., receptors, proteins)
The primary molecular recognition and binding interactions reported for VMA in preclinical studies involve its transport across biological membranes. A study using isolated rat choroid plexus demonstrated that VMA is transported against a concentration gradient by a saturable, energy-dependent system. nih.gov This indicates a specific interaction with transporter proteins. The apparent Michaelis constant (Km) for this transport was found to be 35 nM, with a maximum velocity (Vmax) of 1 pmol/mg of tissue per hour. nih.gov This transport system is likely crucial for clearing VMA from the cerebrospinal fluid. nih.gov
Interestingly, this VMA transport system was not blocked by probenecid (B1678239) at concentrations that inhibit the transport of other acidic biogenic amine metabolites, suggesting a distinct transporter is involved. nih.gov
While direct receptor binding studies for VMA as a therapeutic agent are scarce, molecular docking studies have been performed on mandelic acid and its derivatives in other contexts. For example, the enantiomers of mandelic acid have been shown to have different binding energies with the antibiotic vancomycin, which is used as a chiral stationary phase in chromatography. researchgate.net This highlights the potential for stereospecific interactions of mandelic acid derivatives with protein targets.
Cellular Pathway Perturbations and Signaling Cascade Investigations in Model Systems
As VMA is an endogenous metabolite, research into its effects on cellular pathways is primarily focused on its role as a biomarker rather than as an external signaling molecule. Elevated levels of VMA are associated with certain disease states, particularly neuroblastoma, a type of cancer derived from neural crest cells. wikipedia.orgmayocliniclabs.com In this context, the cellular pathways of interest are those related to catecholamine synthesis and secretion by the tumor cells. wikipedia.org
In children with neuroblastoma, high levels of VMA and another metabolite, homovanillic acid (HVA), are excreted in the urine. wikipedia.orgnih.gov The ratio of VMA to HVA can have prognostic significance, with a low ratio suggesting a poorly differentiated tumor. healthmatters.iomedscape.com This is because the enzymes that convert HVA to VMA may be deficient in these tumors. healthmatters.iomedscape.com Therefore, the investigation of cellular pathways related to VMA in this context is centered on understanding the metabolic phenotype of cancer cells.
A recent study explored the effects of mandelic acid in combination with Centella asiatica on cellular senescence in human keratinocytes and fibroblasts. nih.gov The study found that microdoses of these compounds could decrease the secretion of senescence-associated secretory phenotype (SASP) cytokines, suggesting an anti-inflammatory effect and a potential to modulate pathways related to skin aging. nih.gov
Mechanistic Characterization of Bioactivity at the Molecular and Subcellular Levels
The bioactivity of VMA at the molecular level is primarily defined by its status as a stable, terminal metabolite of catecholamine metabolism. Its main role is to be excreted from the body, thus preventing the accumulation of active catecholamines. testing.comwikipedia.org The chemical structure of VMA, with its hydroxyl and methoxy (B1213986) groups, renders it water-soluble, facilitating its urinary excretion. hmdb.ca
The transport of VMA across the choroid plexus into the cerebrospinal fluid and its subsequent clearance is a key aspect of its molecular bioactivity, preventing its accumulation in the central nervous system. nih.gov
Metabolic Transformations in Pre-clinical Models (In Vitro/Animal Studies, not human)
The metabolic pathway leading to the formation of VMA is well-characterized in both animals and humans. VMA is the end-stage metabolite of epinephrine and norepinephrine. hmdb.cawikipedia.org This metabolic transformation occurs primarily in the liver. hmdb.ca
The pathway involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). healthmatters.ioresearchgate.net Norepinephrine is metabolized to normetanephrine (B1208972) and VMA, while epinephrine is metabolized to metanephrine (B195012) and VMA. testing.comwikipedia.org After their actions as neurotransmitters and hormones, epinephrine and norepinephrine are broken down into these inactive compounds, which are then eliminated in the urine. testing.com
Studies in rats have been instrumental in understanding the transport and clearance of VMA, as demonstrated by the work on the isolated choroid plexus. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2,6-Difluoro-4-methoxymandelic acid |
| 3,4-dihydroxymandelic acid |
| 3-methoxy-4-hydroxyphenylglycolaldehyde |
| 4-Fluoromandelic acid |
| 4-hydroxymandelic acid |
| alpha,alpha-difluorobenzylphosphonate |
| alpha-fluorobenzylphosphonate |
| Centella asiatica |
| Epinephrine |
| Homovanillic acid (HVA) |
| Mandelic acid |
| Metanephrine |
| Norepinephrine |
| Normetanephrine |
| Probenecid |
| Vancomycin |
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies for 2,6 Difluoro 4 Methoxymandelic Acid
Impact of Fluorination and Methoxy (B1213986) Substitution on Chemical Reactivity and Selectivity
The chemical behavior of 2,6-Difluoro-4-methoxymandelic acid is profoundly influenced by the electronic and steric effects of its aromatic substituents. The two fluorine atoms at the ortho-positions and the methoxy group at the para-position create a "push-pull" electronic environment that modulates the reactivity of the entire molecule.
Fluorination Effects: The incorporation of fluorine into organic molecules imparts unique properties. mdpi.com Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I effect). nih.gov In this compound, the two fluorine atoms flanking the benzylic carbon significantly increase the acidity of both the carboxylic acid proton and the α-hydroxyl proton compared to unsubstituted mandelic acid. This is due to the stabilization of the corresponding conjugate bases (carboxylate and alkoxide) through inductive withdrawal of electron density. Furthermore, the carbon-fluorine bond is exceptionally strong (around 130 kcal/mol), which can enhance metabolic stability by blocking positions that might otherwise be susceptible to enzymatic hydroxylation. mdpi.com The addition of fluorine atoms to an aromatic ring can also increase its resistance to addition reactions by stabilizing the π-system. acs.orgnih.gov
| Compound/Feature | Substituent Effect | Expected Impact on Reactivity |
|---|---|---|
| Mandelic Acid | None (Reference) | Baseline reactivity. |
| 2,6-Difluoro Substituents | Strongly electron-withdrawing (-I); Steric hindrance. | Increases acidity of OH/COOH; Deactivates aromatic ring; Hinders approach to the chiral center. |
| 4-Methoxy Substituent | Strongly electron-donating (+M > -I). | Activates aromatic ring (counteracts fluorine effect); Stabilizes positive charge in the ring. |
| This compound | Combined "push-pull" effects. | High acidity; Overall deactivated ring towards electrophiles; Unique electronic distribution for molecular interactions. |
Stereochemical Influence on Molecular Recognition and Chirality-Driven Processes
Mandelic acid and its derivatives are classic examples of chiral molecules where stereochemistry dictates biological and chemical recognition. nih.gov The α-carbon, bonded to a hydroxyl group, a carboxyl group, a phenyl ring, and a hydrogen atom, is a stereocenter, giving rise to (R)- and (S)-enantiomers.
The ability of a system to distinguish between these enantiomers is fundamental to many processes, from pharmaceutical action to chiral separations. mdpi.commdpi.com This chiral recognition relies on creating at least three points of interaction between the chiral molecule and a chiral environment, such as an enzyme's active site or a chiral stationary phase in chromatography. mdpi.com For mandelic acid derivatives, these interactions typically involve hydrogen bonding (from the OH and COOH groups), dipole-dipole interactions, and steric or inclusion phenomena involving the phenyl ring. mdpi.commdpi.com
In this compound, the substituents on the phenyl ring directly modulate these interactions:
Electronic Alterations : The electron distribution across the aromatic ring is significantly altered by the push-pull nature of the substituents. This changes the molecule's electrostatic potential surface, influencing how it fits into the electronic environment of a binding pocket.
Hydrogen Bonding : The enhanced acidity of the α-hydroxyl group due to the ortho-fluorines could lead to stronger hydrogen bond donor capabilities, potentially increasing binding affinity with a suitable hydrogen bond acceptor in a receptor.
Steric Constraints : The fluorine atoms at positions 2 and 6 introduce specific steric bulk around the chiral center. This can either enhance or hinder the fit within a chiral selector or active site, leading to higher enantioselectivity. The phenyl moiety's orientation will be constrained, affecting how it engages in π-stacking or fits into hydrophobic pockets.
Studies on various substituted mandelic acids have shown that modifications to the phenyl ring significantly impact chiral selectivity values in gas chromatography. mdpi.com It is probable that the unique steric and electronic profile of the 2,6-difluoro-4-methoxy substitution pattern would lead to distinct chiral recognition behavior compared to other halogenated or methoxylated mandelic acids.
| Structural Feature | Influence on Chirality | Potential Consequence in Molecular Recognition |
|---|---|---|
| Chiral α-Carbon | Source of (R) and (S) enantiomers. | Enantiomers can have different biological activities and interactions with other chiral molecules. researchgate.net |
| Hydroxyl and Carboxyl Groups | Primary sites for hydrogen bonding. | Key interaction points for the "three-point interaction model" of chiral recognition. mdpi.com |
| Substituted Phenyl Ring | Modulates steric and electronic properties. | Affects inclusion in chiral cavities (e.g., cyclodextrins) and π-π interactions. mdpi.com |
| Ortho-Fluorine Atoms | Provide specific steric bulk and local dipole moments. | May enforce a specific conformation, leading to higher enantioselectivity. |
Correlation of Structural Modifications with Pre-clinical Biological Activity (focused on chemical aspects)
The biological activity of a drug candidate is intrinsically linked to its chemical structure. Modifications to a parent scaffold like mandelic acid are performed to optimize properties such as binding affinity, metabolic stability, and cell permeability.
Role of Fluorination : The introduction of fluorine is a widely used strategy in medicinal chemistry. The strong C-F bond can block metabolic pathways, increasing the half-life of a compound. mdpi.com Fluorine can also act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with amide groups in a protein backbone), thereby enhancing binding affinity to a biological target. mdpi.comnih.gov
Role of the Methoxy Group : The 4-methoxy group primarily influences the electronic character and can be involved in hydrogen bonding as an acceptor. Its effect on biological activity is highly context-dependent. In some classes of compounds like anthocyanidins, replacing a hydroxyl with a methoxy group can decrease antioxidant activity, highlighting the importance of specific functional groups for a given biological endpoint. mdpi.comresearchgate.net
The Mandelic Acid Scaffold : Mandelic acid itself has antibacterial properties. nih.gov Crucially, its enantiomers serve as vital chiral building blocks for a range of pharmaceuticals, including antitumor agents and antibiotics. researchgate.net
| Structural Modification on Mandelic Acid Scaffold | Chemical Rationale | Hypothetical Impact on Pre-clinical Activity |
|---|---|---|
| Addition of 2,6-Difluoro groups | Blocks metabolic oxidation; enhances binding via H-bond acceptance or dipole interactions. | Increased metabolic stability and potentially higher binding affinity. mdpi.comnih.gov |
| Addition of 4-Methoxy group | Acts as an H-bond acceptor; modulates ring electronics. | May improve receptor fit and electronic complementarity. mdpi.com |
| (R)- vs (S)-Enantiomer | Enantiomers have different spatial arrangements of interacting groups. | One enantiomer is likely to be significantly more active than the other (eutomer vs. distomer). researchgate.net |
| Esterification of Carboxyl Group | Increases lipophilicity and removes a key H-bond donor/acceptor site. | Could improve cell membrane permeability but may abolish activity if the free acid is required for binding. |
Computational Approaches to SAR and SRR Analysis
Computational chemistry provides powerful tools for predicting and rationalizing the properties of molecules like this compound, guiding synthetic efforts and offering insights into SAR and SRR.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure and reactivity of molecules. nih.gov For this compound, DFT can be used to compute a variety of informative parameters:
Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map : This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for understanding intermolecular interactions.
Thermochemical Parameters : Properties like Bond Dissociation Energies (BDE) can be calculated to predict the lability of certain bonds (e.g., the O-H bond) and infer antioxidant potential. nih.gov
Aromaticity Indices : Calculations can quantify the degree of aromaticity in the phenyl ring and how it is affected by the substituents. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between chemical structure and biological activity. nih.gov For a series of analogs of this compound, one could develop a QSAR model by correlating biological activity (e.g., IC₅₀ values) with calculated physicochemical descriptors (e.g., logP for lipophilicity, Hammett constants for electronic effects, steric parameters). nih.gov
Molecular Docking : This computational technique simulates the binding of a ligand to the active site of a target protein. Docking the (R)- and (S)-enantiomers of this compound into a relevant receptor could predict the preferred binding mode, estimate the binding affinity, and rationalize any observed enantioselectivity. This approach helps to visualize and understand the stereochemical influences discussed in section 9.2 at an atomic level.
| Computational Method | Calculated Parameter | Relevance to SAR/SRR |
|---|---|---|
| DFT | HOMO/LUMO Energies | Predicts chemical reactivity and electron-donating/accepting ability. |
| Electrostatic Potential Map | Identifies sites for non-covalent interactions (H-bonding, electrostatic). | |
| Bond Dissociation Energy (BDE) | Infers reactivity related to bond cleavage, such as in antioxidant mechanisms. nih.gov | |
| QSAR | Correlation of descriptors (logP, electronic/steric parameters) with activity. | Predicts the activity of unsynthesized analogs and identifies key contributing properties. nih.gov |
| Molecular Docking | Binding pose and score. | Predicts ligand-receptor interactions, binding affinity, and enantioselectivity. |
Future Research Directions and Emerging Paradigms for 2,6 Difluoro 4 Methoxymandelic Acid
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2,6-Difluoro-4-methoxymandelic acid. While traditional chemical synthesis routes exist, they often involve harsh reaction conditions and generate significant waste. The development of biocatalytic processes presents a promising and sustainable alternative. nih.govresearchgate.net Enzymes such as nitrilases, lipases, esterases, and dehydrogenases have been successfully employed for the production of optically pure mandelic acids and their analogs. nih.gov These biocatalytic methods offer high enantioselectivity and operate under mild conditions, reducing the environmental impact. nih.gov Specifically, research into nitrilases for the dynamic kinetic resolution of mandelonitrile (B1675950) and its derivatives has shown the potential for high yields of (R)-mandelic acids. nih.gov Adapting these enzymatic strategies for the synthesis of this compound could lead to highly efficient and sustainable production of enantiomerically pure forms of the compound.
Furthermore, inspiration from nature's fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under ambient conditions, could lead to the design of novel synthetic catalysts. criver.com The development of catalysts that can facilitate fluorination reactions using safer and more readily available fluoride sources, such as potassium fluoride, would represent a significant advancement in the sustainable synthesis of fluorinated compounds like this compound. criver.com
Exploration of Novel Applications in Chemical Biology and Materials Science
The distinct properties imparted by the fluorine atoms make this compound an attractive candidate for applications in chemical biology and materials science. In chemical biology, the introduction of fluorine into bioactive molecules can enhance their metabolic stability and binding affinity. nih.gov Therefore, derivatives of this compound could be explored as novel enzyme inhibitors or as probes to study biological systems. researchgate.net
In materials science, the incorporation of fluorinated building blocks can lead to materials with unique properties. Fluorinated polymers, for instance, exhibit high thermal stability, chemical resistance, and low surface energy. man.ac.uknih.gov this compound could serve as a monomer for the synthesis of novel fluorinated polymers with tailored properties. Its chiral nature also opens up possibilities for the creation of chiral coordination polymers and metal-organic frameworks (MOFs). researchgate.nettandfonline.com These materials have potential applications in enantioselective separations, catalysis, and sensing. The presence of halogen substituents can introduce additional intermolecular interactions, such as hydrogen and halogen bonding, which can influence the packing and dimensionality of these structures. tandfonline.com
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
To accelerate the exploration of this compound and its derivatives, the integration of modern synthesis technologies is crucial. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. researchgate.netresearchgate.netsbq.org.brnih.gov The continuous nature of flow reactors allows for the rapid optimization of reaction conditions and the efficient synthesis of compound libraries. nih.gov The application of flow chemistry to the synthesis of chiral mandelic acids has already been demonstrated, showcasing its potential for producing these compounds with high productivity and enantioselectivity. researchgate.net
Coupling flow chemistry with automated synthesis platforms can further enhance research throughput. merckmillipore.comchemspeed.commt.comchemspeed.comxtalpi.com Automated systems can perform entire synthesis workflows, from reagent dispensing to product purification and analysis, with minimal human intervention. merckmillipore.com This high-throughput approach would enable the rapid generation and screening of a diverse range of derivatives of this compound for various applications.
| Technology | Advantages for this compound Research |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety for fluorination reactions, improved scalability, and potential for multi-step continuous synthesis. researchgate.netresearchgate.netsbq.org.brnih.gov |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation of derivatives, increased reproducibility, and reduced manual labor. merckmillipore.comchemspeed.commt.comchemspeed.comxtalpi.com |
Advanced Mechanistic Investigations Using Real-Time Spectroscopic and Spectrometric Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for process optimization and the development of new synthetic routes. Real-time spectroscopic and spectrometric techniques are powerful tools for gaining mechanistic insights. In-line and on-line monitoring using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about reaction kinetics and the formation of intermediates. nih.govmagritek.comrsc.org
Particularly for fluorinated compounds, 19F NMR spectroscopy is a highly effective tool for real-time reaction monitoring. magritek.comchemrxiv.orgnih.gov Its high sensitivity and the large chemical shift dispersion of the 19F nucleus allow for the clear identification and quantification of different fluorinated species in a reaction mixture. magritek.com The use of benchtop NMR spectrometers makes this technology more accessible for routine laboratory use. nih.govchemrxiv.org Additionally, advanced techniques like chiral sum frequency generation (cSFG) spectroscopy could be employed for in-situ probing of chiral-specific interactions and transformations at interfaces. nih.govacs.org
Potential for Derivatization Towards Undiscovered Bioactive Scaffolds and Chemical Probes
The core structure of this compound provides a versatile scaffold for the synthesis of novel bioactive compounds and chemical probes. The carboxylic acid and hydroxyl groups can be readily modified to introduce a wide range of functional groups and to build more complex molecular architectures. This derivatization can lead to the discovery of new molecules with potential therapeutic applications.
Fluorinated compounds are prevalent in pharmaceuticals, and the strategic incorporation of fluorine can significantly enhance a drug's properties. nih.gov Derivatives of this compound could be designed as enzyme inhibitors, receptor ligands, or other biologically active molecules. Furthermore, the unique spectroscopic signature of the fluorine atoms can be leveraged to develop 19F NMR-based chemical probes for studying biological processes in vitro and in vivo.
| Derivative Class | Potential Application | Rationale |
| Amides and Esters | Enzyme inhibitors, pro-drugs | Modification of the carboxylic acid group can alter solubility, cell permeability, and target binding. |
| Glycosides | Bioactive compounds | Attachment of sugar moieties can improve bioavailability and target specificity. |
| Heterocyclic derivatives | Novel drug candidates | Incorporation into heterocyclic ring systems can lead to diverse pharmacological activities. |
| Labeled compounds (e.g., with 18F) | PET imaging agents | The presence of fluorine allows for radiolabeling for in vivo imaging applications. |
Interdisciplinary Research Opportunities and Collaborative Frameworks
The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. The expertise of synthetic organic chemists, biochemists, materials scientists, and chemical engineers will be crucial to fully realize the potential of this compound.
Future progress will be fostered by establishing collaborative frameworks between academic research groups and industrial partners. Such collaborations can bridge the gap between fundamental research and practical applications, facilitating the translation of laboratory discoveries into valuable products and technologies. The development of novel fluorinated pharmaceuticals, advanced materials, and sustainable chemical processes will benefit from the synergistic efforts of researchers from diverse scientific backgrounds.
Q & A
Basic: What are the standard synthetic routes for 2,6-Difluoro-4-methoxymandelic acid?
Answer:
A common synthetic approach involves condensation reactions using fluorinated precursors. For example, fluorophenol derivatives (e.g., 2,6-difluorophenol) can be reacted with glyoxylic acid under acidic conditions to form the mandelic acid backbone. Methoxy groups are introduced via nucleophilic substitution or protection/deprotection strategies. A reflux procedure with catalysts like ZnCl₂ in DMF, as described for analogous thiazolidinone syntheses, may optimize yield . Purification typically involves recrystallization from polar solvents (e.g., DMF/water mixtures) .
Advanced: How can enantiomeric resolution of this compound be achieved?
Answer:
Chiral chromatography using polysaccharide-based columns (e.g., Chiralpak® AD-H) or enzymatic resolution with lipases or esterases can separate enantiomers. Impurity profiles of related mandelic acid derivatives (e.g., hydroxyphenylacetic acid racemates) suggest that derivatization with chiral auxiliaries (e.g., Mosher’s reagent) followed by HPLC analysis is effective . Advanced nuclear Overhauser effect (NOE) NMR experiments can confirm stereochemical assignments .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR (¹H/¹³C/¹⁹F): Assign fluorine substituents (δ ~ -110 to -150 ppm for aromatic F) and methoxy protons (δ ~3.8 ppm) .
- HPLC-MS: Use C18 columns with acidic mobile phases (0.1% formic acid) for retention and ionization. Monitor [M-H]⁻ ions for quantification .
- TMS Derivatization: Enhances volatility for GC-MS analysis; trimethylsilyl ethers of hydroxyl groups improve detection limits .
Advanced: How should researchers address discrepancies in purity assessments?
Answer:
Contradictions often arise from residual solvents, isomeric impurities, or fluorination byproducts. Cross-validate using orthogonal methods:
- HPLC-DAD vs. LC-MS: Detect non-UV-active impurities (e.g., fluorinated dimers) .
- Elemental Analysis: Verify %F content against theoretical values to identify incomplete fluorination .
- Thermogravimetric Analysis (TGA): Assess solvent residues impacting melting point data .
Basic: What are the stability considerations for this compound under experimental conditions?
Answer:
- pH Sensitivity: The mandelic acid moiety is prone to decarboxylation at pH < 3 or > 8. Use buffered solutions (pH 5–7) for long-term storage .
- Thermal Stability: Decomposition occurs above 150°C; DSC analysis is recommended to define safe handling temperatures .
- Light Sensitivity: Fluorinated aromatics may undergo photodegradation; store in amber vials under inert gas .
Advanced: How does fluorine substitution influence the compound’s reactivity in catalytic reactions?
Answer:
The electron-withdrawing effect of fluorine at positions 2 and 6 reduces electron density on the aromatic ring, making electrophilic substitution (e.g., nitration) less favorable. However, it enhances stability toward oxidation. Computational studies (DFT) on similar fluoromandelic acids show that fluorine increases acidity of the hydroxyl group (pKa ~2.5), affecting chelation with metal catalysts .
Basic: What regulatory guidelines apply to handling this compound?
Answer:
- Safety Protocols: Follow GHS guidelines for skin/eye irritation (Category 2) and respiratory sensitization. Use fume hoods and PPE (nitrile gloves, lab coats) .
- Waste Disposal: Fluorinated compounds require halogen-specific waste streams. Incineration with alkaline scrubbers is recommended .
Advanced: How to validate a quantitative assay for this compound in biological matrices?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
